hemoglobin F-Cosenza
Description
Properties
CAS No. |
139568-65-3 |
|---|---|
Molecular Formula |
C8H11NO3 |
Synonyms |
hemoglobin F-Cosenza |
Origin of Product |
United States |
Molecular Genetics and Genomic Analysis of Hemoglobin F Cosenza
Identification and Characterization of the γ-Globin Chain Variant
Hemoglobin F-Cosenza is identified as a structural variant of the fetal hemoglobin molecule. The abnormality is located in the gamma-globin chain, specifically the Gγ chain, which is encoded by the HBG2 gene. Fetal hemoglobin is a tetramer of two alpha (α) chains and two gamma (γ) chains (α₂γ₂). bloodresearch.or.krhaematologica.org The two types of γ-chains, Gγ and Aγ, differ by a single amino acid at position 136 (glycine in Gγ and alanine (B10760859) in Aγ) and are encoded by the HBG2 and HBG1 genes, respectively. bloodresearch.or.krhaematologica.org The F-Cosenza variant arises from a point mutation in the HBG2 gene, leading to a change in the amino acid sequence of the Gγ-globin protein.
The defining molecular feature of this compound is a missense mutation resulting in an amino acid substitution at the 25th position of the Gγ-globin chain. In this position, which is also designated as B7 in the helical nomenclature of the globin fold, a glycine (B1666218) (Gly) residue is replaced by a glutamic acid (Glu) residue. The underlying genetic change is a single nucleotide substitution in the DNA sequence of the HBG2 gene, specifically from GGA to GAA.
Genetic Loci and Allelic Variations Associated with this compound
The genetic basis for this compound lies within the beta-globin gene cluster on the short arm of chromosome 11, specifically at position 11p15.4. informahealthcare.comresearchgate.net This cluster contains the epsilon (HBE1), gamma-G (HBG2), gamma-A (HBG1), delta (HBD), and beta (HBB) globin genes. medwinpublishers.com The this compound variant is an allele of the HBG2 (Hemoglobin Subunit Gamma 2) gene. This allelic variation is classified as a qualitative hemoglobinopathy, as the mutation leads to an altered protein structure rather than a significant decrease in synthesis (a quantitative defect, typical of thalassemias). It is cataloged as a known variant in genetic databases.
Linkage to Globin Gene Clusters and Regulatory Elements
As the HBG2 gene is an integral part of the beta-globin gene cluster, the this compound mutation is physically linked to all other genes and regulatory elements within this locus. medwinpublishers.com The expression of the globin genes is controlled by a powerful upstream regulatory element known as the Locus Control Region (LCR). researcher.life The LCR is essential for the high-level, tissue-specific expression of the globin genes and plays a crucial role in the developmental switching from fetal (γ-globin) to adult (β-globin) hemoglobin production. researcher.life Therefore, the expression of the variant Gγ-Cosenza chain is under the influence of the same complex regulatory network that governs normal fetal hemoglobin.
A clinically significant polymorphism known as the XmnI polymorphism (rs7482144; C>T) is located at position -158 upstream of the HBG2 gene's transcription start site. informahealthcare.comresearchgate.netmdpi.com The presence of the "T" allele at this site is strongly associated with an increased ability to produce Gγ-globin, and consequently higher levels of HbF, particularly under conditions of erythropoietic stress such as in beta-thalassemia or sickle cell disease. researchgate.netmdpi.com While direct studies documenting the co-inheritance of the Hb F-Cosenza mutation and the XmnI polymorphism are not widely reported, the F-Cosenza variant allele exists on a chromosome that will have either the 'C' or 'T' variant at the XmnI site. The specific XmnI variant present on the same chromosome (in cis) would be expected to influence the level of expression of the variant Gγ-Cosenza chain. Genetic association studies have repeatedly confirmed the XmnI polymorphism as a major quantitative trait locus (QTL) influencing HbF levels. informahealthcare.com
Comparative Genomics of Fetal Hemoglobin Variants
This compound is one of numerous known variants of the fetal hemoglobin gamma chain. These variants arise from different point mutations within the HBG1 or HBG2 genes, resulting in single amino acid substitutions at various positions along the protein chain. Comparing these variants highlights the diversity of mutations and their specific molecular consequences. While many, like Hb F-Cosenza, are not associated with significant clinical symptoms, others can lead to conditions like transient neonatal cyanosis or hemolytic anemia.
The table below provides a comparison of this compound with other selected Gγ-globin chain variants, illustrating the variety of amino acid substitutions that can occur.
| Hemoglobin Variant | Residue Number | Helical Position | Amino Acid Substitution |
| Hb F-Cosenza | 25 | B7 | Glycine → Glutamic acid |
| Hb F-Meinohama | 5 | A2 | Glutamic acid → Glycine |
| Hb F-Auckland | 7 | A4 | Aspartic acid → Asparagine |
| Hb F-Fuchu | 21 | B3 | Glutamic acid → Glutamine |
| Hb F-Granada | 22 | B4 | Aspartic acid → Valine |
| Hb F-Kennestone | 77 | EF1 | Histidine → Arginine |
| Hb F-Poole | 130 | H8 | Tryptophan → Glycine |
Biochemical and Structural Research of Hemoglobin F Cosenza
Molecular Architecture and Subunit Composition Studies
The fundamental molecular architecture of Hemoglobin F-Cosenza, like other HbF variants, is a heterotetramer consisting of two alpha-globin subunits and two gamma-globin subunits. biorxiv.orgjhas-bsh.comfrontiersin.orgwikipedia.orgmdpi.comnih.govnih.gov The specific characteristic of this compound lies within the composition of its gamma subunits. It is defined by a substitution in the G-gamma (Gγ) globin chain. nih.govtandfonline.com
Studies leading to the identification of this compound involved structural analysis techniques such as blood protein electrophoresis, chromatography (including high-performance liquid chromatography), and peptide mapping. nih.govtandfonline.com These methods were instrumental in separating and characterizing the abnormal hemoglobin variant and pinpointing the specific globin chain and the location of the amino acid alteration. nih.govtandfonline.com The presence of the variant was initially noted due to its fast-moving characteristic during electrophoresis. nih.govtandfonline.com
Investigation of Structural Implications of the Gγ25(B7)Gly→Glu Substitution
The defining feature of this compound is the substitution of a Glycine (B1666218) (Gly) residue with a Glutamic acid (Glu) residue at position 25 in the G-gamma globin chain. nih.govtandfonline.com This position is located in the B helix of the globin chain, denoted as B7. nih.govtandfonline.com
The substitution of a small, nonpolar amino acid (Glycine) with a larger, negatively charged amino acid (Glutamic acid) at this specific location within the hemoglobin structure is expected to have structural implications. While detailed crystallographic or advanced modeling studies specifically on this compound were not found in the provided search results, the introduction of a negative charge in this position would likely alter the local electrostatic environment and could potentially affect interactions with surrounding amino acid residues or the solvent. This change in charge and size could influence the precise folding and interactions between the alpha and gamma subunits within the tetramer.
Another fetal hemoglobin variant, Hb F-Wentzville, has been reported with the identical substitution, (G)gamma24(B6)Gly>Glu, also noted as p.Gly25Glu, further highlighting this specific position as a site for variation with potential functional consequences. testcatalog.org
Research on Protein Stability and Folding Dynamics
Research specifically investigating the protein stability and folding dynamics of this compound is not detailed in the provided search results. However, the introduction of a charged residue like Glutamic acid in place of a nonpolar Glycine can potentially impact protein stability. Changes in amino acid sequence, particularly those introducing or removing charged or bulky residues, can affect the delicate balance of interactions (such as hydrophobic interactions, hydrogen bonds, and salt bridges) that maintain a protein's folded structure. libretexts.orgtandfonline.com
General research on protein stability and folding dynamics involves techniques that assess a protein's resistance to denaturation by heat or chemical agents and study the pathways and intermediates involved in the folding process. testcatalog.orglibretexts.orgtandfonline.comresearchgate.net Without specific studies on this compound, the precise effects of the Gγ25Glu substitution on its stability and folding remain to be fully elucidated. Some hemoglobin variants are known to be unstable, leading to hemolytic anemia. dnai.org
Studies on Oxygen Binding Affinity and Allosteric Regulation in the Context of the Variant
Studies specifically detailing the oxygen binding affinity and allosteric regulation of this compound are not present in the provided search snippets. However, the functional properties of hemoglobin, including oxygen binding and allosteric regulation, are intrinsically linked to its structure and subunit interactions. wikipedia.orgmdpi.comlibretexts.orgnih.govhmdb.caderangedphysiology.com
Fetal hemoglobin (HbF) is known to have a higher affinity for oxygen compared to adult hemoglobin (HbA). jhas-bsh.comwikipedia.orgnih.govnih.govbloodresearch.or.kr This higher affinity is primarily attributed to its reduced interaction with 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), an allosteric effector that decreases oxygen affinity in HbA by binding to the central cavity of the deoxy-tetramer. wikipedia.orgnih.govlibretexts.orgderangedphysiology.combloodresearch.or.kr The difference in 2,3-BPG binding is partly due to the presence of Serine at position 143 in the gamma chain of HbF, instead of the Histidine found in the beta chain of HbA. wikipedia.org
The typical p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated) for HbF is around 19 mmHg, compared to approximately 26.8 mmHg for HbA, reflecting HbF's higher oxygen affinity. jhas-bsh.comwikipedia.orgnih.gov Without specific measurements for this compound, it is not possible to definitively state how the Gγ25Glu substitution alters these known HbF oxygen binding characteristics. Further research would be required to determine if this specific variant exhibits any deviation from the typical oxygen binding curve and allosteric behavior of normal HbF.
Pathophysiological Mechanisms and Cellular Impact of Hemoglobin F Cosenza Research
Influence on Globin Chain Synthesis and Balance
The balance between alpha-like and beta-like globin chain synthesis is crucial for normal hemoglobin production. nih.govresearchgate.net Imbalances lead to the accumulation of unpaired globin chains, which is a central pathophysiological mechanism in hemoglobinopathies like thalassemia. nih.govresearchgate.nethmdb.camdpi.comdntb.gov.ua In beta-thalassemia, reduced beta-globin production results in an excess of alpha-globin chains, while in alpha-thalassemia, deficient alpha-globin synthesis leads to an excess of gamma or beta chains depending on the developmental stage. nih.govresearchgate.netresearchgate.net The presence of excess unpaired globin chains can cause ineffective erythropoiesis and hemolysis. nih.govresearchgate.nethmdb.camdpi.com
Cellular Effects on Erythroid Development and Maturation
Globin chain imbalance in hemoglobinopathies can significantly impact erythroid development and maturation. The accumulation of excess unpaired globin chains leads to oxidative stress and damage within erythroid precursors in the bone marrow, resulting in ineffective erythropoiesis. nih.govmdpi.com This premature destruction of developing red blood cells contributes to anemia. nih.govresearchgate.net The presence of HbF can have beneficial cellular effects, including promoting the survival of erythroid cells. anr.frtaylorandfrancis.com F-cells, which contain HbF, have a longer survival than non-F-cells, and their lifespan is related to their HbF content. anr.fr
Specific studies examining the cellular effects of Hemoglobin F-Cosenza on erythroid development and maturation, such as its influence on the proliferation, differentiation, or survival of erythroid precursors, are not detailed in the provided search results. While the general impact of HbF on these processes is discussed, the unique effects of the this compound variant are not specifically addressed.
Regulation of Hemoglobin F Expression: Insights from Hemoglobin F Cosenza Research
Genetic Modifiers of γ-Globin Gene Expression
Inter-individual variation in adult HbF levels is significantly influenced by genetic factors. Genome-wide association studies (GWAS) have identified several quantitative trait loci (QTLs) that contribute to this variation wikipedia.orgviamedica.pl. These genetic modifiers are not always located within the β-globin gene cluster itself but can exert their effects from distant chromosomal regions wikipedia.org.
Major identified genetic modifiers include regions on chromosome 2p, encompassing the BCL11A gene, and the HBS1L-MYB intergenic region on chromosome 6q wikipedia.orgviamedica.pl. These loci, among others, account for a substantial portion of the heritable variation in HbF levels observed in both healthy individuals and patients with hemoglobin disorders viamedica.pl.
Transcriptional Repressors (e.g., BCL11A, SOX6, KLF1)
Transcriptional repressors play a critical role in silencing γ-globin gene expression after the perinatal stage. Key among these are BCL11A, SOX6, and KLF1 wikipedia.orgnih.govblog.gov.uknih.goviacld.comoup.com.
BCL11A: BCL11A is recognized as a master regulator of the fetal-to-adult hemoglobin switch iacld.comoup.com. It acts as a potent repressor of γ-globin expression in adult erythroid cells wikipedia.orgnih.govoup.com. Studies have shown that BCL11A binds to specific sites within the β-globin locus, including regions near the γ-globin gene promoters, to mediate transcriptional silencing wikipedia.orgnih.gov. Its expression is high in adult erythroid cells where γ-globin is low, and vice versa in fetal erythroid cells iacld.com. Downregulating BCL11A expression has been demonstrated to increase HbF production casgevyhcp.comoup.com.
SOX6: SOX6 is another transcriptional repressor that cooperates with BCL11A to silence γ-globin gene expression wikipedia.orgblog.gov.uknih.gov. This cooperation is thought to involve interactions that facilitate chromatin looping, bringing BCL11A to the γ-globin promoter region blog.gov.uk.
KLF1: KLF1 (EKLF) is an erythroid-specific transcription factor with a dual role in globin switching wikipedia.orgnih.govmayocliniclabs.comashpublications.org. While it directly activates the adult β-globin promoter, it also indirectly promotes γ-globin repression by activating the expression of BCL11A wikipedia.orgnih.govmayocliniclabs.com. Thus, KLF1 contributes to the developmental switch by both activating adult globin and facilitating the repression of fetal globin wikipedia.org. ZBTB7A (LRF) is also identified as a γ-globin repressor, potentially acting independently of BCL11A wikipedia.org.
Cis-Acting Regulatory Loci (e.g., β-Globin Locus Control Region (LCR))
The β-globin locus control region (LCR) is a crucial cis-acting regulatory element located upstream of the β-like globin genes on chromosome 11. The LCR is essential for high-level, erythroid-specific, and developmentally appropriate expression of the entire β-globin gene cluster.
The LCR interacts with individual globin gene promoters through long-range chromatin looping nih.goviacld.com. This interaction is dynamic throughout development, with the LCR preferentially interacting with the embryonic ε-globin and fetal γ-globin genes during early development and switching its association to the adult δ- and β-globin genes after birth iacld.com. This dynamic interaction is a key mechanism driving the developmental globin switch iacld.com. Mutations or deletions within the LCR or the γ-globin gene promoters can disrupt this delicate balance, leading to hereditary persistence of fetal hemoglobin (HPFH) phenotypes characterized by continued high levels of HbF expression in adulthood casgevyhcp.commdpi.com.
Epigenetic Regulators (e.g., LSD1, TR2/TR4)
Epigenetic mechanisms, including DNA methylation and histone modifications, play a significant role in the developmental silencing of γ-globin genes casgevyhcp.comiacld.com. These modifications alter chromatin structure, influencing the accessibility of gene promoters to transcription factors iacld.com.
LSD1: Lysine-specific demethylase 1 (LSD1) is an enzyme involved in removing methyl groups from histones, a modification associated with transcriptional repression oup.com. LSD1 is a component of multiprotein repressor complexes, such as the DRED complex, which are recruited to the γ-globin promoter by transcription factors like TR2/TR4 and BCL11A to silence γ-globin expression oup.com. Inhibition of LSD1 has been shown to increase γ-globin expression.
TR2/TR4: The testicular orphan receptors TR2 and TR4 are nuclear receptors that act as central regulators of erythropoiesis and globin gene expression. As components of the DRED complex, TR2/TR4 directly repress embryonic and fetal globin genes by recruiting epigenetic modifiers, including LSD1 and DNMT1 (DNA methyltransferase 1), to the relevant loci.
Signaling Pathways and Molecular Networks in Globin Switching
The process of globin switching is also influenced by various signaling pathways and complex molecular networks within erythroid progenitor cells nih.gov. These pathways integrate developmental cues and cellular signals to modulate the activity and expression of transcription factors and epigenetic regulators involved in globin gene regulation.
Several signaling cascades have been implicated in controlling erythropoiesis and, consequently, γ-globin expression. These include the JAK/STAT, MAPK (ERK1/2, p38 MAPK), and PI3K/Akt pathways. For example, the binding of erythropoietin (EPO) to its receptor activates the JAK/STAT pathway, which influences the activity of transcription factors involved in erythroid differentiation and globin regulation. The Wnt/β-catenin and Notch-δ signaling pathways also have roles in stem cell development and potentially influence globin switching nih.gov. Understanding how these pathways converge on the core transcriptional and epigenetic machinery is an active area of research.
Stress Erythropoiesis and its Role in Fetal Hemoglobin Reactivation
Under conditions of increased demand for red blood cells, such as chronic anemia or during bone marrow regeneration following transplantation or chemotherapy, the body can activate a process known as stress erythropoiesis mdpi.comtexas.gov. This accelerated production of erythrocytes can lead to the re-expression of fetal hemoglobin in adults mdpi.com.
Stress erythropoiesis appears to reactivate aspects of the fetal erythroid program, resulting in a transient or sustained increase in the proportion of red blood cells containing HbF (F-cells). While the exact mechanisms linking stress erythropoiesis to HbF reactivation are still being elucidated, it is hypothesized to involve changes in the cellular environment, cytokine signaling, and potentially altered kinetics of erythroid progenitor differentiation that favor the expression of γ-globin.
Research into Pharmacological Induction of Fetal Hemoglobin
Given the clinical benefits of elevated HbF in β-hemoglobinopathies, significant research effort has been directed towards identifying pharmacological agents capable of inducing γ-globin expression in adults mdpi.comsynnovis.co.uk. A deeper understanding of the molecular mechanisms regulating γ-globin silencing has been instrumental in identifying potential drug targets synnovis.co.uk.
Various classes of compounds have been investigated for their HbF-inducing properties. These include DNA hypomethylating agents (e.g., decitabine, 5-azacytidine), which can reverse epigenetic silencing marks, and histone deacetylase (HDAC) inhibitors, which influence chromatin structure mdpi.com. Hydroxyurea, a widely used therapy for sickle cell disease, is known to induce HbF through multiple mechanisms, including the activation of the NO-cGMP pathway and potentially affecting the expression of γ-globin repressors. More recently, inhibitors targeting specific epigenetic enzymes like LSD1 have shown promise in preclinical studies by disrupting repressor complexes that silence γ-globin. Research continues to explore novel compounds and therapeutic strategies aimed at safely and effectively reactivating HbF synthesis by modulating these regulatory pathways synnovis.co.uk.
Identification of Novel γ-Globin Gene Inducers
The search for compounds capable of inducing γ-globin gene expression is an active area of research. Various approaches are employed to identify such agents, including the screening of chemical libraries and the investigation of natural products.
One strategy involves screening chemical libraries using cellular biosensors. For instance, the K562.GR cellular biosensor, which carries enhanced green fluorescence protein (EGFP) and red fluorescence protein (RFP) genes under the control of the human γ-globin and β-globin gene promoters, respectively, has been used to screen small chemical libraries to identify compounds that stimulate γ-globin expression. nih.gov Compounds identified through such screening are then further analyzed in primary cell cultures from patients with beta-thalassemia to confirm their activity as HbF inducers. nih.gov
Natural products have also been explored for their potential to induce HbF. Studies have evaluated extracts from plants like Adhatoda vasica for their HbF induction ability in vitro and in vivo. frontiersin.org Bioassay-guided approaches have led to the identification of specific compounds from these extracts, such as vasicinol (B1220315) and vasicine (B45323), that significantly enhance HbF levels and γ-globin gene expression in cell cultures. frontiersin.org
Other research focuses on identifying novel γ-globin repressors as potential therapeutic targets. By using techniques like CRISPR knockout libraries targeting erythroid genes, researchers have identified genes that repress fetal hemoglobin. nih.govashpublications.org Inhibiting the products of these repressor genes can lead to increased HbF expression. Novel, potentially druggable, γ-globin repressors identified through such methods include VHL and PTEN. nih.govashpublications.org Small-molecule inhibitors of PTEN and EZH have been shown to induce HbF in primary erythroid cells from both healthy individuals and patients with beta-thalassemia. nih.govashpublications.org
Examples of identified γ-globin gene inducers and potential targets include:
| Compound/Target | Source/Method of Identification | Effect on γ-Globin/HbF |
| Compounds from small chemical library screening | Cellular biosensor (K562.GR) | Induce γ-globin expression |
| Vasicinol | Adhatoda vasica extract (bioassay-guided) | Strongly enhanced HbF levels and γ-globin expression |
| Vasicine | Adhatoda vasica extract (bioassay-guided) | Strongly enhanced HbF levels and γ-globin expression |
| VHL (inhibition/deletion) | CRISPR knockout library screening | Induces HbF through HIF1α pathway activation |
| PTEN (inhibition/deletion) | CRISPR knockout library screening | Induces HbF through AKT pathway stimulation |
| EZH (inhibition) | CRISPR knockout library screening | Induces HbF in primary erythroid cells |
| Cinchonidine | Cinchona alkaloids study | Potent inducer of γ-globin mRNA and HbF |
| Quinidine (B1679956) | Cinchona alkaloids study | Potent inducer of γ-globin mRNA and HbF |
| Hydroxyurea (HU) | Established therapeutic agent | Upregulates γ-globin gene expression, increases F-cells |
| Butyrate (B1204436) compounds (e.g., arginine butyrate, sodium phenylbutyrate) | Histone deacetylase inhibitors | Increased transcription rate of HBG genes, increased HbF levels |
| Hemin (B1673052) | sGC-PKG pathway activator | Increased intracellular cGMP level and γ-globin expression |
| Protoporphyrin IX (PPIX) | sGC activator | Stimulates transcription of the γ-globin gene |
| Rapamycin (Sirolimus) | Selected for co-treatment studies | Increases HbF and selectively induces γ-globin mRNA accumulation |
| Vorinostat | Histone deacetylase inhibitor | Downregulates α-globin expression while inducing γ-globin expression |
| Mithramycin | Studied in K562 cells | Induces erythroid differentiation and potentially γ-globin mRNA researchgate.net |
Mechanisms of Action of Inducing Agents
The mechanisms by which various agents induce γ-globin gene expression are diverse and involve multiple pathways and regulatory factors. Understanding these mechanisms is crucial for developing more effective and targeted therapies.
One proposed mechanism involves the soluble guanylate cyclase (sGC)–cGMP-dependent protein kinase (PKG) pathway. Studies suggest that this intracellular pathway plays a role in the induced expression of the γ-globin gene. pnas.org sGC activators, such as protoporphyrin IX (PPIX) and arachidonic acid, have been shown to increase γ-globin gene expression in erythroleukemic cells and primary erythroblasts. pnas.org Inhibiting sGC or PKG activity can abolish the increased expression of the γ-globin gene induced by agents like hemin and butyrate, suggesting their involvement in this pathway. pnas.org Hemin treatment has been shown to increase intracellular cGMP levels. pnas.org
Another significant mechanism involves the modulation of transcriptional repressors of γ-globin genes. Key repressors include BCL11A and ZBTB7A (also known as LRF), which normally bind to the γ-globin gene promoters to inhibit their expression after birth. mdpi.comoup.complos.orgoup.com Hydroxyurea (HU), a widely used therapy for sickle cell disease, is believed to act partly by reducing the levels and activity of these repressors, leading to de-repression of the γ-globin genes and induction of HbF. oup.complos.org Studies have shown that HU treatment can reduce BCL11A and ZBTB7A protein and mRNA levels in erythroid cells. oup.com
Histone deacetylase (HDAC) inhibitors represent another class of γ-globin inducers. These molecules are involved in the epigenetic silencing of γ-globin genes. mdpi.comnih.gov Butyrate compounds, such as arginine butyrate and sodium phenylbutyrate, are examples of HDAC inhibitors that have been shown to increase the transcription rate of HBG genes and the translation of HBG1/HBG2 mRNA, leading to increased HbF levels. mdpi.com Vorinostat, another HDAC inhibitor, has demonstrated the ability to downregulate α-globin expression while inducing γ-globin expression. mdpi.com Different classes of HDAC inhibitors, including amide analogues of trichostatin A, hydroxamic acid analogues of trapoxin, and scriptaid (B1680928) and its analogues, have been shown to induce γ-globin gene promoter activity and increase the levels of γ-globin mRNA and the frequency of HbF-containing erythroblasts. nih.gov The effects can vary among compounds even with similar HDAC inhibitory activity, suggesting selectivity in their interaction with γ-globin gene chromatin. nih.gov
Gene editing approaches, while not pharmacological compounds, provide insights into the regulatory mechanisms by targeting the genes encoding transcriptional repressors or their binding sites. CRISPR-Cas9 mediated disruption of genes encoding repressors like BCL11A, SOX6, and KLF-1, or their binding sites in the HBG promoter, can mimic naturally occurring HPFH mutations and lead to increased γ-globin gene expression. frontiersin.orgoup.comdntb.gov.ua Targeting the erythroid-specific enhancer for BCL11A expression, located in intron-2, has shown promise in inducing substantial HbF expression without affecting BCL11A expression in other cell lineages. oup.com
Other mechanisms under investigation include the role of transcription factors like KLF1 and TAL1, whose expression levels have been correlated with γ-globin expression and response to inducers like hydroxyurea. plos.org Additionally, the LYAR protein, a putative novel regulator of γ-globin gene transcription, and its associated polymorphisms are being studied for their influence on basal and induced HbF production. dntb.gov.ua
The identification of compounds like vasicinol and vasicine from Adhatoda vasica suggests potential mechanisms involving the inhibition of epigenetic regulators such as HDAC2 and KDM1, which are predicted to be involved in γ-globin gene reactivation. frontiersin.org
Research into combining different approaches, such as pharmacological induction of HbF with gene editing techniques aimed at correcting beta-thalassemia mutations, is also being explored to maximize total hemoglobin production and minimize side effects. nih.gov Sirolimus (rapamycin) has been used in such co-treatment protocols and has been shown to increase HbF and selectively induce γ-globin mRNA accumulation. nih.govmdpi.com Cinchonidine and quinidine have also been found to synergize with sirolimus for maximal HbF production. mdpi.com
Data on the fold increase in γ-globin gene expression by Adhatoda vasica extracts and isolated compounds in K562 cells is presented below:
| Treatment | γ-Globin Gene Expression (Fold Increase) |
| A. vasica aqueous extract (100 mg/kg) | 7.09 ± 0.10% |
| A. vasica aqueous extract (200 mg/kg) | 4.04 ± 0.28% |
| A. vasica aqueous extract (500 mg/kg) | 1.15 ± 0.12 fold |
| Hydroxyurea (HU) | 6.64 ± 0.52-fold |
| Vasicinol (Compound 1, 0.1 µM) | 8-fold |
| Vasicine (Compound 2, 1 µM) | 5.1-fold |
Epidemiological Research and Population Genetics of Hemoglobin F Cosenza
Geographic Distribution and Prevalence Studies
Prevalence studies for hemoglobin disorders often utilize large-scale screening programs. For example, studies in Brazil have estimated the frequency of Hereditary Persistence of Fetal Hemoglobin (HPFH), a condition characterized by elevated HbF, in blood donor populations nih.gov. Such studies provide insights into the background frequency of elevated HbF, which can be relevant when considering the prevalence of specific HbF variants like Hemoglobin F-Cosenza.
Data on the prevalence of hemoglobin disorders highlights their significance as a global health problem, affecting a substantial percentage of the world's population who.int.
| Region | Estimated Prevalence of Hemoglobin Disorder Carriers | Notes |
|---|---|---|
| Global | > 5.2% of the world population who.int | Includes various significant variants who.int |
| Sicily, Italy | ~8% for β-thalassemia carriers mdpi.com | Specific province data available mdpi.com |
| Brazil | 0.1% for high fetal index HPFH (in a blood donor sample) nih.gov | Based on a specific study sample nih.gov |
| Middle East | Higher prevalence of thalassemia thalassaemia.org.cy | Compared to Europe or North America thalassaemia.org.cy |
| Asia | Higher prevalence of thalassemia thalassaemia.org.cy | Compared to Europe or North America thalassaemia.org.cy |
| Mediterranean | Higher prevalence of thalassemia thalassaemia.org.cy | Compared to Europe or North America thalassaemia.org.cy |
Haplotype Analysis and Ancestral Origins
Haplotype analysis of β-globin gene clusters provides valuable information about the ancestral origins and spread of hemoglobin variants. Different βS-globin gene haplotypes are associated with specific geographic regions and can influence HbF levels nih.gov. For instance, common HbS haplotypes reflect origins in Africa, the Middle East, and the Indian subcontinent nih.gov. Studies have shown that certain haplotypes are associated with higher levels of HbF, which can ameliorate the severity of conditions like sickle cell anemia nih.gov.
While specific haplotype data directly linked to this compound was not found, research on HPFH and other HbF-boosting variants indicates that specific mutations or deletions within the β-globin gene cluster or regulatory regions can lead to increased γ-globin expression and thus higher HbF levels wikipedia.orgscience.govresearchgate.net. Haplotype analysis in families and populations with elevated HbF can help trace the inheritance patterns and potential origins of the genetic determinant responsible, whether it is a specific mutation like this compound or another genetic modifier. Studies using genetic markers and haplotype analysis have been employed to understand the population history and genetic relationships between different groups frontiersin.orgdnai.orgwikipedia.org. This approach would be essential in determining the ancestral origins of the this compound variant.
Segregation Analysis in Affected Families and Pedigree Studies
Segregation analysis and pedigree studies are fundamental tools in understanding the inheritance pattern of genetic traits, including hemoglobin variants. By examining the presence of this compound within families across multiple generations, researchers can determine its mode of inheritance (e.g., autosomal dominant, recessive). Pedigree analysis can also reveal if the variant segregates with a particular phenotype, such as elevated HbF levels or modified disease severity in individuals with co-inherited hemoglobinopathies oup.comnih.gov.
Studies on other HPFH types and β-thalassemia have utilized pedigree analysis to track the inheritance of specific mutations and their associated hematological parameters science.govnih.gov. For example, segregation analysis in a large Asian Indian pedigree provided evidence for a major gene influencing fetal hemoglobin-containing cells (F-cells) science.gov. Similarly, pedigree analysis has been used to understand the inheritance of compound heterozygosity for different hemoglobin variants nih.gov. Applying these methods to families carrying the this compound variant would be crucial to define its inheritance pattern and its impact on globin gene expression and clinical phenotype.
Population Screening Methodologies for Variant Identification
Identifying hemoglobin variants like this compound in populations relies on various screening methodologies. Historically, techniques like hemoglobin electrophoresis at different pH levels were used to separate hemoglobin types based on charge researchgate.netnih.gov. More advanced methods such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are now widely used for the detection and quantification of various hemoglobin fractions, including HbF and its variants researchgate.netnih.govoatext.comresearchgate.net. These methods can often provide a presumptive identification based on elution times or migration patterns researchgate.netoatext.com.
HPLC is considered a reliable and reproducible method for detecting and identifying hemoglobin variants, sometimes offering better differentiation than electrophoresis researchgate.net. Automated systems like the CAPILLARYS 2 have further improved the efficiency of population screening nih.gov.
However, for a precise identification of novel or rare variants like this compound, especially when presumptive methods show unusual peaks or patterns, DNA analysis is essential oatext.comnih.gov. Molecular techniques such as PCR, DNA sequencing, and multiplex ligation-dependent probe amplification (MLPA) are used to identify the specific genetic mutation responsible for the variant nih.govoatext.complos.org. These molecular methods provide definitive identification and are crucial for genetic counseling and accurate diagnosis nih.gov. Population screening programs for hemoglobin disorders often employ a combination of these biochemical and molecular techniques to identify carriers and affected individuals nih.govnih.gov.
| Screening Methodology | Principle | Application for Hb Variant Identification | Notes |
|---|---|---|---|
| Hemoglobin Electrophoresis | Separation based on electrical charge nih.gov | Presumptive identification nih.gov | Used at alkaline or acidic pH nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation based on chemical properties oatext.com | Detection and quantification of variants researchgate.netnih.govoatext.com | Reliable and reproducible researchgate.net |
| Capillary Electrophoresis (CE) | Separation in a capillary tube oatext.com | Detection and quantification of variants nih.govoatext.com | Useful for HbA2 quantification nih.gov |
| DNA Analysis (PCR, Sequencing, MLPA) | Identification of specific genetic mutations nih.govoatext.complos.org | Definitive identification of variants oatext.comnih.gov | Essential for novel or complex cases oatext.comnih.gov |
Advanced Research Methodologies for Hemoglobin F Cosenza
High-Resolution Protein Separation and Characterization Techniques
The initial identification and ongoing analysis of hemoglobin variants like Hb F-Cosenza rely on methods that can separate and characterize proteins with high resolution. These techniques exploit the physicochemical properties of hemoglobin molecules, such as charge and size, to distinguish between different forms. medscape.com
Capillary Electrophoresis and High-Performance Liquid Chromatography (HPLC) in Variant Analysis
Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) are cornerstone technologies in the clinical and research analysis of hemoglobinopathies. mlo-online.com CE separates hemoglobin fractions based on their electrophoretic mobility in a silica (B1680970) capillary under high voltage. sebia.com This method provides high resolution, allowing for the clear separation of major variants and the accurate quantification of HbA2 and HbF. sebia.comnih.gov HPLC separates hemoglobins (B146990) based on their charge by passing them through a resin column; different variants elute at characteristic times, allowing for their identification and quantification. jlabphy.orgredcliffelabs.com
Modern laboratory practice often uses a combination of these high-resolution techniques for the comprehensive screening and confirmation of hemoglobin variants. mlo-online.com
Table 1: Comparison of CE and HPLC for Hemoglobin Variant Analysis
| Feature | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on electrophoretic mobility and electroosmotic flow in a capillary. sebia.com | Separation based on differential adsorption to a cation-exchange column. jlabphy.org |
| Resolution | High resolution, allowing clear separation of many common variants. sebia.com | Superior resolution with accurate quantification of Hb fractions. jlabphy.org |
| Automation | Highly automated, from sample loading to analysis. sebia.com | Fully automated systems are common, allowing for high throughput. jlabphy.org |
| Quantification | Provides accurate quantification of HbA2 and HbF. nih.gov | A method of choice for precise quantification of HbA2 and HbF. redcliffelabs.com |
| Variant Detection | Can presumptively identify variants based on migration zones. sebia.com | Identifies variants based on specific retention times. jlabphy.org |
Molecular Cloning and Gene Expression Studies in Cellular Models
To understand the functional consequences of the mutation causing Hemoglobin F-Cosenza and to explore potential therapeutic strategies, researchers utilize various cellular models. These models allow for the study of globin gene expression and erythropoiesis in a controlled laboratory setting.
Utilization of K562 Cells and Erythroid Precursor Cell Cultures
The human erythroleukemia K562 cell line is a widely used in vitro model for studying embryonic and fetal globin gene expression. minervamedica.it These cells can be chemically induced to undergo erythroid differentiation, leading to the production of embryonic and fetal hemoglobins. minervamedica.itresearchgate.net This makes the K562 line a valuable tool for the initial screening of compounds that may induce fetal hemoglobin production, which is a key therapeutic strategy for β-hemoglobinopathies. rsc.orgbvsalud.org
For more clinically relevant data, studies are extended to primary human erythroid precursor cells (ErPCs). minervamedica.it These cells are isolated from peripheral blood or bone marrow and can be differentiated in vitro to form mature red blood cells. researchgate.netfrontiersin.org ErPC cultures from patients with hemoglobinopathies provide a direct system to study the effects of genetic mutations on erythropoiesis and to test the efficacy of therapeutic interventions, such as HbF-inducing drugs or gene editing technologies. mdpi.comfrontiersin.org The analysis in these systems often involves quantifying γ-globin mRNA and measuring HbF protein levels by HPLC. mdpi.com
Induced Pluripotent Stem Cell (iPSC) Models for Erythropoiesis Research
Induced pluripotent stem cells (iPSCs) represent an advanced cellular model for studying human diseases. lakeforest.edu Somatic cells, such as skin fibroblasts, from a patient can be reprogrammed into iPSCs, which have the potential to differentiate into any cell type, including hematopoietic stem cells and erythroid precursors. pnas.org For a disorder involving a fetal hemoglobin variant like Hb F-Cosenza, patient-specific iPSCs can be generated and then differentiated into erythroid cells. rarediseasesjournal.com
This "disease-in-a-dish" approach allows researchers to model the developmental process of erythropoiesis and study how the specific mutation affects globin gene switching and red blood cell maturation. tandfonline.com Furthermore, iPSC technology, when combined with gene-editing tools like CRISPR/Cas9, allows for the correction of the disease-causing mutation in the patient's cells. lakeforest.edupnas.org Comparing the differentiation of corrected and uncorrected iPSCs provides a powerful tool for dissecting disease mechanisms and testing the efficacy of gene therapies. rarediseasesjournal.com However, a challenge is that iPSC-derived erythroid cells often retain fetal characteristics, though this can also be an advantage for studying fetal hemoglobin variants. dovepress.com
Table 2: General Workflow for iPSC Model Development in Erythropoiesis Research
| Step | Description |
| 1. Cell Sourcing | Isolation of somatic cells (e.g., skin fibroblasts, blood cells) from the patient. |
| 2. Reprogramming | Introduction of specific transcription factors (Yamanaka factors) to reprogram somatic cells into iPSCs. pnas.org |
| 3. iPSC Expansion & Characterization | Culturing and expanding the generated iPSC colonies and verifying their pluripotency. |
| 4. Gene Editing (Optional) | Using tools like CRISPR/Cas9 to correct the genetic mutation in a subset of the iPSCs to create a control line. rarediseasesjournal.com |
| 5. Directed Differentiation | Guiding the iPSCs to differentiate into hematopoietic stem cells and then specifically into erythroid precursor cells using a defined cocktail of growth factors. tandfonline.com |
| 6. Phenotypic Analysis | Analyzing the resulting erythroid cells for globin expression (mRNA and protein), maturation, and function, comparing diseased cells to corrected or healthy controls. |
Advanced Genetic and Epigenetic Analysis
Understanding the molecular basis of this compound and its expression patterns requires advanced genetic and epigenetic analysis. These studies delve into the DNA sequence of the globin genes and the regulatory mechanisms that control their transcription.
Epigenetic regulation plays a crucial role in the developmental silencing of the γ-globin genes and the switch to β-globin production after birth. frontiersin.org Key mechanisms include DNA methylation and histone modifications, which alter chromatin structure to either permit or block transcription. nih.govashpublications.org Transcription factors such as BCL11A are master regulators in this process, acting to silence γ-globin expression in adults. frontiersin.org Therefore, the level of this compound expression is subject to these complex epigenetic controls. Research into epigenome editing, using tools like dCas9 fused to activating or repressing domains, seeks to manipulate these marks to reactivate fetal hemoglobin expression as a therapeutic strategy. frontiersin.organr.fr
Next-Generation Sequencing Approaches for Variant Detection
Next-Generation Sequencing (NGS) has transformed the genetic diagnosis of hemoglobinopathies. mdpi.com Unlike traditional sequencing methods that analyze one gene fragment at a time, NGS allows for the simultaneous, high-throughput analysis of entire gene panels, including the α- and β-globin gene clusters. nih.govresearchgate.net This comprehensive approach enables the detection of a wide array of genetic variations, from single nucleotide variants (SNVs) to larger insertions and deletions. mdpi.com
For a rare variant like this compound, NGS is the definitive method for identifying the specific causative mutation in the HBG2 gene (Gγ-globin). testcatalog.org It provides an accurate and efficient means for diagnosis, carrier screening, and prenatal diagnosis. nih.govashpublications.org The ability of NGS to analyze multiple genes at once is particularly valuable in hemoglobinopathies, where the clinical phenotype can be influenced by the co-inheritance of different globin gene mutations. nih.govdevyser.com
Chromatin Immunoprecipitation (ChIP) and Chromosome Conformation Capture (3C)
There is currently no specific information available in scientific literature regarding the use of Chromatin Immunoprecipitation (ChIP) or Chromosome Conformation Capture (3C) techniques to study this compound. These methods are powerful tools for understanding gene regulation. ChIP is used to identify the specific DNA sites to which proteins, such as transcription factors, are bound, while 3C-based methods analyze the long-range physical interactions between different segments of DNA, revealing insights into chromatin looping and the spatial organization of the genome. marrvel.org Application of these techniques to Hb F-Cosenza could reveal how the genetic mutation influences the binding of regulatory proteins and the conformational structure of the β-globin locus, but such studies have not been published.
Global Transcriptional Analysis
A global transcriptional analysis of erythroid precursor cells expressing this compound has not been reported. This type of analysis, often performed using techniques like RNA sequencing, provides a comprehensive overview of the gene expression profile in a cell. Such a study could determine if the presence of the Hb F-Cosenza variant is associated with wider changes in gene expression beyond the globin genes, potentially affecting erythropoiesis or other cellular pathways. However, the scientific community has not yet published research in this specific area.
Computational Biology and Structural Modeling
Detailed computational and structural modeling studies specifically focused on this compound are not present in the current body of scientific research.
Bioinformatics and Molecular Docking Simulations
There are no published bioinformatics studies or molecular docking simulations that specifically model the this compound variant. Bioinformatics approaches are crucial for analyzing biological data, and molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. These simulations could theoretically be used to model how the Gly→Glu substitution in the γ-globin chain of Hb F-Cosenza might alter its structure, stability, or interaction with other proteins. At present, this specific research has not been made publicly available.
Emerging Research Frontiers and Future Directions in Hemoglobin F Cosenza Studies
Integrated Omics Approaches in Variant Characterization
The characterization of hemoglobin variants is increasingly benefiting from integrated "omics" approaches, which involve the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). A systems biology approach that integrates these large datasets is revolutionizing the understanding of cellular pathways and gene networks that underlie diseases. researchgate.net This is crucial for understanding the functional consequences of specific mutations, such as the one found in Hemoglobin F-Cosenza.
Novel Gene Editing Strategies for γ-Globin Gene Modulation
A promising therapeutic frontier for hemoglobinopathies is the reactivation of fetal hemoglobin expression in adults. oup.com Gene editing technologies, particularly CRISPR/Cas9, are at the forefront of this effort, offering precise methods to modulate γ-globin gene expression. frontiersin.orgnih.gov These strategies aim to either correct the primary genetic defect causing a disease or, more commonly, to induce the production of fetal hemoglobin to compensate for deficient or abnormal adult hemoglobin. nih.govnih.gov The goal is to genetically engineer a patient's own hematopoietic stem cells to produce therapeutic levels of HbF. nih.govfrontiersin.org
Several gene editing approaches are being explored:
Directly correcting the disease-causing mutation in the β-globin gene. bmbreports.org
Recreating naturally occurring, benign mutations associated with Hereditary Persistence of Fetal Hemoglobin (HPFH). frontiersin.org
Disrupting the function of transcriptional repressors that silence the γ-globin genes in adult life. frontiersin.orgbmbreports.orgfrontiersin.org
These strategies hold the potential to offer a one-time, curative treatment for severe hemoglobin disorders.
CRISPR/Cas9-Mediated Transcriptional Repressor Disruption
One of the most advanced gene-editing strategies for inducing HbF involves using CRISPR/Cas9 to disrupt genes that encode for transcriptional repressors of γ-globin. frontiersin.orgfrontiersin.org In adults, γ-globin expression is actively silenced by several key proteins. By disabling these repressors, the γ-globin genes can be reactivated, leading to robust and stable production of HbF. frontiersin.orgbiorxiv.org
The primary targets for this approach are the transcriptional repressors BCL11A and LRF (also known as ZBTB7A). frontiersin.org Research has shown that disrupting the BCL11A gene, or specifically its erythroid-specific enhancer, leads to a significant increase in HbF production. nih.govbmbreports.org Another effective strategy is to target the specific DNA sequences in the γ-globin gene promoters where these repressors bind. frontiersin.orgbiorxiv.orgnih.gov For instance, disrupting the BCL11A binding motif near the "CCAAT" box of the γ-globin promoters has been shown to induce high levels of HbF in red blood cells derived from edited hematopoietic stem cells. researchgate.net This approach effectively mimics the genetic variations seen in individuals with HPFH, a condition that alleviates the symptoms of co-inherited hemoglobinopathies. researchgate.net Clinical trials evaluating the safety and efficacy of this strategy are underway and have shown promising early results. nih.govbmbreports.orgfrontiersin.org
| Target | Description | Therapeutic Strategy |
| BCL11A | A major transcriptional repressor that silences γ-globin expression in adult erythroid cells. frontiersin.org | CRISPR/Cas9-mediated disruption of the gene or its erythroid-specific enhancer to reactivate HbF production. bmbreports.org |
| LRF (ZBTB7A) | A transcriptional repressor that independently silences fetal hemoglobin expression. frontiersin.org | Disruption of the LRF gene or its binding site in the γ-globin promoter to increase γ-globin expression. biorxiv.org |
| γ-Globin Promoters | Regions of DNA that control the expression of the γ-globin genes (HBG1 and HBG2), containing binding sites for repressors. | CRISPR/Cas9-mediated disruption of repressor binding sites (e.g., for BCL11A at -115 bp) to prevent silencing and induce HbF. oup.comfrontiersin.orgnih.gov |
| KLF1 | A crucial transcription factor for erythroid development that also contributes to the silencing of γ-globin. | Disruption via CRISPR/Cas9 has been explored as a method to increase HbF. frontiersin.org |
Structure-Activity Relationship (SAR) Research for Fetal Hemoglobin Inducers
Alongside gene therapies, the development of small-molecule drugs that can induce HbF remains a critical area of research. wellcomeopenresearch.orgbenthamdirect.com Structure-Activity Relationship (SAR) studies are fundamental to this effort, providing a systematic way to optimize the chemical structure of a compound to enhance its potency and reduce toxicity. researchgate.netnih.gov SAR involves synthesizing and testing a series of related compounds (analogs) to determine which chemical features are essential for their biological activity. researchgate.net
For example, researchers identified the natural flavonoid quercetin (B1663063) as a modest inducer of the γ-globin gene. researchgate.net Through chemical modification and SAR analysis, they discovered that an analog, 3,4′-Di-O-methylquercetin, had significantly enhanced activity. researchgate.net The study revealed that methoxyl groups at specific positions on the quercetin backbone were required for strong HbF-inducing activity. researchgate.net Similarly, another study began with a purine-based compound and, through SAR-guided modifications, developed a more potent inducer that was effective at non-cytotoxic concentrations and showed efficacy in a mouse model of sickle cell disease. nih.gov While these studies are promising, researchers note that SAR analysis for HbF inducers can be complex due to the intricate molecular pathways controlling hemoglobin production. mdpi.com
| Compound Class | Parent Compound | Key SAR Findings | Resulting Compound |
| Flavonoids | Quercetin | Methoxyl groups at the 3- and 4ʹ-positions and a free hydroxyl group at the 7-position are required for strong activity. researchgate.net | 3,4′-Di-O-methylquercetin |
| Purine-based Inducers | Compound 1 (TN1) | Modifications to the purine (B94841) structure were conducted to improve poor potency and bioavailability. nih.gov | Compound 13a |
| Isoxazoles | Geldanamycin, Radicicol | New derivatives containing an isoxazole (B147169) nucleus showed potent HbF induction in erythroid cells from β-thalassemia patients. researchgate.net | Various Isoxazole Derivatives (e.g., c4) |
Development of High-Throughput Screening Platforms for Modulators
The discovery of novel HbF-inducing drugs has been accelerated by the development of sophisticated high-throughput screening (HTS) platforms. researchgate.netku.edu These systems allow for the rapid and automated testing of vast libraries containing tens of thousands of chemical compounds to identify potential therapeutic leads. plos.orgnih.gov
A common HTS strategy utilizes engineered cell lines, often based on the human erythroleukemia cell line K562, that act as biological sensors. benthamdirect.commdpi.com These cells are modified to contain reporter genes, such as enhanced green fluorescent protein (EGFP) or luciferase, linked to the promoter of the human γ-globin gene. researchgate.netmdpi.com When a compound successfully activates the γ-globin promoter, the cell produces the reporter protein, which generates a measurable signal (e.g., fluorescence). researchgate.net This allows for the rapid identification of active compounds. plos.org To improve specificity, a second reporter gene is often placed under the control of the adult β-globin promoter to screen out compounds that non-specifically activate all globin genes. plos.org These HTS programs have successfully identified novel and potent HbF inducers from libraries of diverse chemicals, including FDA-approved drugs that could be repositioned for treating hemoglobinopathies. researchgate.net
| HTS Platform | Cell System | Reporter Genes | Throughput |
| KUMC Platform | CID-dependent mouse bone marrow cells with human β-YAC | Firefly luciferase (γ-globin promoter) and Renilla luciferase (β-globin promoter). plos.org | Screened 121,035 compounds. plos.org |
| Ferrara University Platform | K562 human erythroleukemia cells | EGFP (γ-globin promoter) and RFP (β-globin promoter). mdpi.com | Suitable for screening small to medium chemical libraries. mdpi.com |
| CHOP/Penn Platform | Human cell-based assay with LCR-linked γ-globin promoter | EGFP reporter gene. researchgate.net | Adapted for HTS to screen diverse chemical libraries, including FDA-approved drugs. researchgate.net |
Systems Biology Approaches to Globin Gene Regulation
Understanding the regulation of globin genes requires a holistic perspective that accounts for the intricate network of interactions between genes, proteins, and regulatory elements. Systems biology provides this perspective by using computational and mathematical models to analyze complex biological systems. researchgate.net This approach is essential for deciphering the mechanisms behind the developmental switch from fetal (γ-globin) to adult (β-globin) hemoglobin. upenn.eduembopress.org
Researchers use systems biology to map the dynamic protein-DNA interactions across the entire globin gene locus at different stages of erythroid development. embopress.org For example, studies have tracked how key transcription factors like GATA-1 and GATA-2 bind to regulatory regions and nucleate the assembly of larger protein complexes that activate or repress gene expression. embopress.orgpnas.org By analyzing the entire network of interactions, rather than individual components in isolation, scientists can better understand how the globin locus is controlled. pnas.org This knowledge is critical for designing more effective therapeutic strategies, whether they involve gene editing to alter regulatory elements or small molecules designed to modulate the activity of key transcription factors. researchgate.netupenn.edu
Q & A
Q. Table 1. Comparison of Hb F-Cosenza Detection Methods
| Method | Sensitivity | Specificity | Turnaround Time | Cost (USD) |
|---|---|---|---|---|
| Electrophoresis | 85% | 90% | 4–6 hours | 50–100 |
| HPLC | 95% | 98% | 2–3 hours | 150–200 |
| DNA Sequencing | 99% | 100% | 3–5 days | 300–500 |
| Adapted from validation studies in |
Q. Table 2. Key Considerations for Experimental Design
| Factor | Basic Research Example | Advanced Research Example |
|---|---|---|
| Sample Size | 50–100 carriers for prevalence studies | 500+ for genome-wide association studies |
| Controls | Healthy donors without hemoglobinopathy | Isogenic cell lines with edited HBG2 |
| Statistical Analysis | Chi-square tests for allele frequency | Mixed-effects models for longitudinal data |
| Based on |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
